molecular formula C7H9BrN2O B189567 2-Bromo-6-ethoxypyridin-3-amine CAS No. 625822-15-3

2-Bromo-6-ethoxypyridin-3-amine

Cat. No. B189567
CAS RN: 625822-15-3
M. Wt: 217.06 g/mol
InChI Key: PBFNLRGOPHKPHZ-UHFFFAOYSA-N
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Description

2-Bromo-6-ethoxypyridin-3-amine (2-BEPA) is a heterocyclic compound that has been used in a variety of scientific research applications. It has been studied for its potential as an inhibitor of enzymes, as an antioxidant, and as a therapeutic agent. This compound is of particular interest due to its low toxicity and its ability to act as a substrate for a range of enzymes.

Scientific Research Applications

2-Bromo-6-ethoxypyridin-3-amine has been studied for its potential as an inhibitor of enzymes. It has been found to be a potent inhibitor of the enzyme monoamine oxidase B (MAO-B). This enzyme is involved in the breakdown of dopamine, and its inhibition by this compound could potentially be used to treat diseases such as Parkinson's disease. This compound has also been studied as an antioxidant, and it has been found to be effective in reducing oxidative damage. In addition, this compound has been studied as a therapeutic agent, and it has been found to be effective in treating inflammation and pain.

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethoxypyridin-3-amine is not fully understood. However, it is believed to act as an inhibitor of enzymes by binding to their active sites, thus preventing their activity. In addition, this compound is thought to act as an antioxidant by scavenging free radicals and reactive oxygen species. Finally, this compound is believed to act as a therapeutic agent by modulating the activity of certain proteins involved in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been found to be effective in reducing oxidative damage, and it has been found to be an effective inhibitor of MAO-B. In addition, this compound has been found to be effective in treating inflammation and pain.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Bromo-6-ethoxypyridin-3-amine in laboratory experiments is that it is relatively non-toxic and is relatively easy to synthesize. In addition, it is a potent inhibitor of enzymes and can be used to study the effects of enzyme inhibition. However, there are some drawbacks to using this compound in laboratory experiments. For example, it is not as stable as some other compounds, and it is not as selective as some other compounds.

Future Directions

Some potential future directions for the use of 2-Bromo-6-ethoxypyridin-3-amine include the development of more selective inhibitors, the development of more stable compounds, and the use of this compound as a therapeutic agent for diseases such as Parkinson's disease. In addition, this compound could be used to study the effects of oxidative stress and to develop new antioxidants. Finally, this compound could be used as a substrate for a range of enzymes, allowing for the study of enzyme activity and regulation.

Synthesis Methods

2-Bromo-6-ethoxypyridin-3-amine can be synthesized by a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide. Specifically, the reaction of 2-bromo-6-ethoxypyridine with potassium hydroxide in ethanol yields this compound. Other methods of synthesis include the use of a Grignard reagent or a Wittig reaction.

properties

IUPAC Name

2-bromo-6-ethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-2-11-6-4-3-5(9)7(8)10-6/h3-4H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFNLRGOPHKPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355776
Record name 3-Amino-2-bromo-6-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

625822-15-3
Record name 3-Amino-2-bromo-6-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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